molecular formula C20H18FNO5S B307000 (5Z)-3-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B307000
M. Wt: 403.4 g/mol
InChI Key: BFRQTSKNSVRJHW-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-3-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic molecule characterized by a thiazolidine-2,4-dione core. This structure is notable for its potential biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The presence of fluorobenzyl and trimethoxybenzylidene groups further enhances its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-fluorobenzyl bromide and 3,4,5-trimethoxybenzaldehyde.

    Formation of Thiazolidine-2,4-dione Core: The core structure can be synthesized through a cyclization reaction involving thiourea and chloroacetic acid under basic conditions.

    Condensation Reaction: The key step involves the condensation of the thiazolidine-2,4-dione core with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium ethoxide to form the benzylidene derivative.

    Final Coupling: The final step is the coupling of the intermediate with 4-fluorobenzyl bromide using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For improved efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the double bond in the benzylidene group can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Dimethylformamide (DMF), ethanol, dichloromethane.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Saturated derivatives of the benzylidene group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes such as aldose reductase.

    Receptor Binding: Interaction with specific biological receptors due to its structural features.

Medicine

    Antidiabetic: Thiazolidinedione derivatives are known for their antidiabetic properties.

    Anticancer: Potential anticancer activity through apoptosis induction and cell cycle arrest.

Industry

    Pharmaceuticals: Used in the development of new therapeutic agents.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Inhibition: Inhibits enzymes like aldose reductase, reducing the formation of sorbitol from glucose.

    Receptor Interaction: Binds to peroxisome proliferator-activated receptors (PPARs), modulating gene expression involved in glucose and lipid metabolism.

    Apoptosis Induction: Induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar structure with antidiabetic properties.

    Troglitazone: An older thiazolidinedione with similar biological activities.

Uniqueness

    Fluorobenzyl Group: The presence of the fluorobenzyl group enhances its lipophilicity and metabolic stability.

    Trimethoxybenzylidene Group: Provides additional sites for chemical modification and potential biological interactions.

This compound stands out due to its unique combination of functional groups, offering a versatile platform for further chemical and biological exploration.

Properties

Molecular Formula

C20H18FNO5S

Molecular Weight

403.4 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H18FNO5S/c1-25-15-8-13(9-16(26-2)18(15)27-3)10-17-19(23)22(20(24)28-17)11-12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3/b17-10-

InChI Key

BFRQTSKNSVRJHW-YVLHZVERSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Origin of Product

United States

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